- Cu-Catalyzed aerobic oxidative cleavage of C(sp3)-C(sp3) bond: Synthesis of α-ketoamides, Tetrahedron Letters, 2020, 61(47), 152555

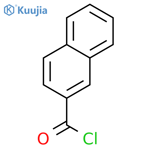

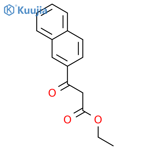

Cas no 1228377-92-1 (1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-)

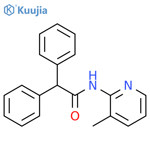

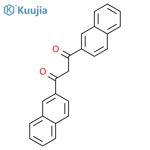

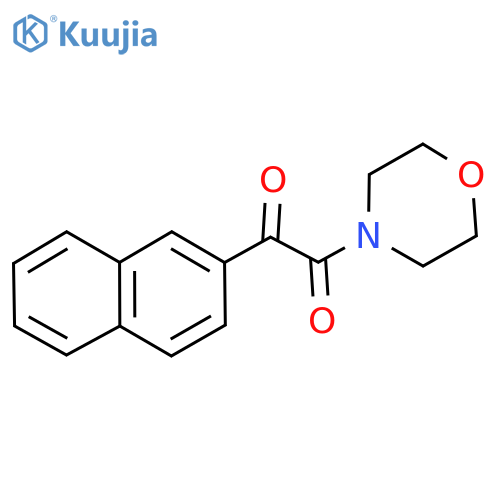

1228377-92-1 structure

商品名:1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-

CAS番号:1228377-92-1

MF:C16H15NO3

メガワット:269.295204401016

CID:5599977

1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- 化学的及び物理的性質

名前と識別子

-

- 1-(4-Morpholinyl)-2-(2-naphthalenyl)-1,2-ethanedione

- 1-Morpholino-2-(naphthalen-2-yl)ethane-1,2-dione

- 1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-

-

- インチ: 1S/C16H15NO3/c18-15(16(19)17-7-9-20-10-8-17)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2

- InChIKey: MROADJBMULNWBV-UHFFFAOYSA-N

- ほほえんだ: C1=CC2C=C(C=CC=2C=C1)C(C(=O)N1CCOCC1)=O

1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- 合成方法

Synthetic Routes 1

はんのうじょうけん

1.1R:O2, C:Cu(OAc)2, S:DMF, 6 h, 80°C

リファレンス

Synthetic Routes 2

はんのうじょうけん

1.1R:t-BuOK, S:THF, 2 h, reflux; reflux → 0°C

1.2S:THF, 0°C → rt; 3 h, rt

2.1R:O2, C:Cu, C:C5H5N, S:Dioxane, 12 h, 70°C, 1 atm

1.2S:THF, 0°C → rt; 3 h, rt

2.1R:O2, C:Cu, C:C5H5N, S:Dioxane, 12 h, 70°C, 1 atm

リファレンス

- Copper-Catalyzed Synthesis of α-Keto Amides from Sulfoxonium Ylides, Journal of Organic Chemistry, 2023, 88(13), 8268-8278

Synthetic Routes 3

はんのうじょうけん

1.1R:H2O2, C:KI, C:H2SO4, S:DMF, S:H2O, 3 min, 60°C

1.2R:H2O2, S:DMF, S:H2O, 2 h, 60°C

1.2R:H2O2, S:DMF, S:H2O, 2 h, 60°C

リファレンス

- A two-step continuous synthesis of α-ketoamides and α-amino ketones from 2° benzylic alcohols using hydrogen peroxide as an economic and benign oxidant, RSC Advances, 2016, 6(30), 25167-25172

Synthetic Routes 4

はんのうじょうけん

1.1R:t-BuOOH, R:H2O, C:I2, C:C5H5N, 10 h, 80°C

1.2R:t-BuOOH, R:NaI, R:H2O, 6 h, rt

1.2R:t-BuOOH, R:NaI, R:H2O, 6 h, rt

リファレンス

- One pot synthesis of α-ketoamides from ethylarenes and amines: a metal free difunctionalization strategy, Organic & Biomolecular Chemistry, 2016, 14(48), 11446-11453

Synthetic Routes 5

はんのうじょうけん

1.1R:4-DMAP, R:O2, C:Cu2O, S:Xylene, 24 h, 140°C, 101 kPa

リファレンス

- Copper-catalyzed oxidative amidation of aryl ketone and its derivatives to form α-keto amides, Youji Huaxue, 2015, 35(9), 1917-1922

Synthetic Routes 6

はんのうじょうけん

1.1R:I2, R:O2, C:Dioxane, 16 h, 90°C; 90°C → rt

1.2R:Na2S2O3, S:H2O, rt

1.2R:Na2S2O3, S:H2O, rt

リファレンス

- I2-promoted aerobic oxidative coupling of acetophenes with amines under metal-free conditions: facile access to α-ketoamides, RSC Advances, 2016, 6(2), 1503-1507

Synthetic Routes 7

はんのうじょうけん

1.1R:Bu4N+ •HSO4-, C:Cu(OAc)2, S:MeCN, 6 h, 80°C

リファレンス

- Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

Synthetic Routes 8

はんのうじょうけん

1.1R:O2, C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, 80°C

2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C

3.1R:Bu4N+ •HSO4-, C:Cu(OAc)2, S:MeCN, 6 h, 80°C

2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C

3.1R:Bu4N+ •HSO4-, C:Cu(OAc)2, S:MeCN, 6 h, 80°C

リファレンス

- Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

Synthetic Routes 9

はんのうじょうけん

1.1R:AcOH, R:H2O, C:Cu(OAc)2, S:MeCN, rt

リファレンス

- Cu(OAc)2 and acids promoted oxidative cleavage of α-aminocarbonyl compounds with amines: efficient and selective synthesis of 2-t-amino-2-imino-carbonyl and 2-amino-2-oxocarbonyl compds., Tetrahedron Letters, 2020, 61(22), 151913

Synthetic Routes 10

はんのうじょうけん

1.1C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, rt

2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C

3.1C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, rt

2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C

3.1C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, rt

リファレンス

- From amides to urea derivatives or carbamates with chemospecific C-C bond cleavage at room temperature, Organic Chemistry Frontiers, 2022, 9(5), 1354-1363

Synthetic Routes 11

はんのうじょうけん

1.1R:4-DMAP, R:O2, C:CuSC.tbd.N, S:PhMe, 10 h, 70°C

リファレンス

- Chemoselective C(α)-C(β) bond cleavage of saturated aryl ketones with amines leading to α-ketoamides: a copper-catalyzed aerobic oxidation process with air, Organic Chemistry Frontiers, 2017, 4(12), 2375-2379

Synthetic Routes 12

はんのうじょうけん

1.1R:(PhCO2)2, R:O2, C:Cu(OAc)2, S:DMSO, 15 h, 110°C

リファレンス

- Copper-Catalyzed C-N Bond Formation via Oxidative Cross-Coupling of Amines with α-Aminocarbonyl Compounds, Advanced Synthesis & Catalysis, 2016, 358(15), 2385-2391

Synthetic Routes 13

はんのうじょうけん

1.1R:Cl(O=)CC(=O)Cl, C:DMF, S:CH2Cl2, > 1 h, rt; rt → 0°C

1.2R:Et3N, cooled; 1 h, rt

1.3R:H2O

1.2R:Et3N, cooled; 1 h, rt

1.3R:H2O

リファレンス

- Copper-Catalyzed Synthesis of Azaspirocyclohexadienones from α-Azido-N-arylamides under an Oxygen Atmosphere, Journal of the American Chemical Society, 2010, 132(21), 7266-7267

Synthetic Routes 14

はんのうじょうけん

1.1R:p-MeC6H4SO2N3, R:MeNH2, S:H2O, S:EtOH, 25 min, rt

2.1R:O2, C:CuI, S:MeCN, 10 min, 20-25°C, 1 atm

2.2S:MeCN, 3 h, 20-25°C

2.1R:O2, C:CuI, S:MeCN, 10 min, 20-25°C, 1 atm

2.2S:MeCN, 3 h, 20-25°C

リファレンス

- Copper-Catalyzed Oxidative Amidation for the Synthesis of α-Ketoamides from α-Diazoketones with Amines Using Oxygen as Oxidant, Asian Journal of Organic Chemistry, 2022, 11(8), e202200264

Synthetic Routes 15

はんのうじょうけん

1.1R:K2CO3, R:O2, C:CuBr, C:Me4-piperidoxyl, S:DMSO, 12 h, 70°C

リファレンス

- Copper-TEMPO-catalyzed synthesis of α-ketoamides via tandem sp3C-H aerobic oxidation and amination of phenethyl alcohol derivatives, Organic & Biomolecular Chemistry, 2016, 14(36), 8570-8575

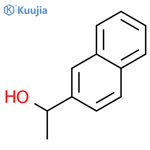

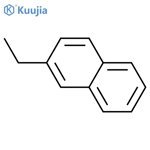

1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Raw materials

- 2-Ethylnaphthalene

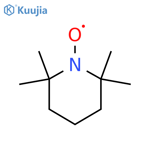

- Tempo

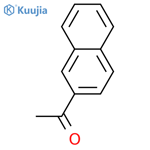

- 2'-Acetonaphthone

- 1-naphthalen-2-ylpropan-1-one

- 2-(naphthalen-2-yl)-2-oxoacetic acid

- Trimethylsulfoxonium iodide

- 2-Naphthylacetic acid

- 2-Naphthaleneacetamide, N-2-pyridinyl-

- 2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide

- 2-Naphthalene Ethanol

- 2-Naphthalenepropanoicacid, b-oxo-, ethyl ester

- 2-naphthoyl chloride

- N-(3-Methyl-2-pyridinyl)-α-phenylbenzeneacetamide

- 1-(Naphthalen-2-yl)ethanol

- 1,3-di(naphthalen-2-yl)propane-1,3-dione

- 3-(naphthalen-2-yl)propanal

- Ethanone, 1-(2-naphthalenyl)-2-(phenylamino)-

1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Preparation Products

- N-(3-Methyl-2-pyridinyl)-α-[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]-2-naphthaleneacetamide (2761761-87-7)

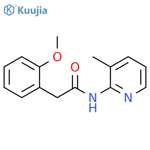

- N-(3-Methyl-2-pyridinyl)-4-morpholinecarboxamide (349119-13-7)

- 1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- (1228377-92-1)

- Morpholin-4-yl(naphthalen-2-yl)methanone (26162-88-9)

- Naphthalene-2-carbaldehyde (66-99-9)

1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- 関連文献

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798

1228377-92-1 (1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-) 関連製品

- 1520353-23-4(2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol)

- 1391436-10-4((1R)-2-METHYL-1-(3-METHYL(2-PYRIDYL))PROPYLAMINE HYDROCHLORIDE)

- 1806811-79-9(3-Amino-6-chloro-4-(difluoromethyl)-2-(trifluoromethyl)pyridine)

- 78558-95-9(1-(4-chlorophenyl)-2-methylpropan-2-yl(methyl)amine)

- 2055848-77-4((S)-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride)

- 2137473-14-2(Butanoic acid, 2-amino-4-[(3-methoxypropyl)amino]-, methyl ester)

- 822-49-1(Cyclopropanesulfonyl fluoride)

- 2228597-95-1({1-2-(2,4,5-trifluorophenyl)ethylcyclopropyl}methanol)

- 886027-93-6(rac-[(2R,5S)-5-[(dimethylamino)methyl]oxolan-2-yl]methanol)

- 28270-55-5(ethyl (2S)-2-{(benzyloxy)carbonylamino}-3-hydroxypropanoate)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量